molecular formula C16H19NO4S B497418 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide CAS No. 332388-74-6

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B497418
CAS No.: 332388-74-6
M. Wt: 321.4g/mol
InChI Key: HSXNOTPYPNUIRI-UHFFFAOYSA-N
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Description

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, an oxolan-2-ylmethyl group, and a naphthalene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide typically involves multiple steps, including the introduction of the methoxy group, the formation of the oxolan-2-ylmethyl group, and the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and the use of industrial reactors. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form different derivatives.

    Substitution: The naphthalene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and oxolan-2-ylmethyl groups may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide include other sulfonamide derivatives and naphthalene-based compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-14-6-4-13-10-16(7-5-12(13)9-14)22(18,19)17-11-15-3-2-8-21-15/h4-7,9-10,15,17H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXNOTPYPNUIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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